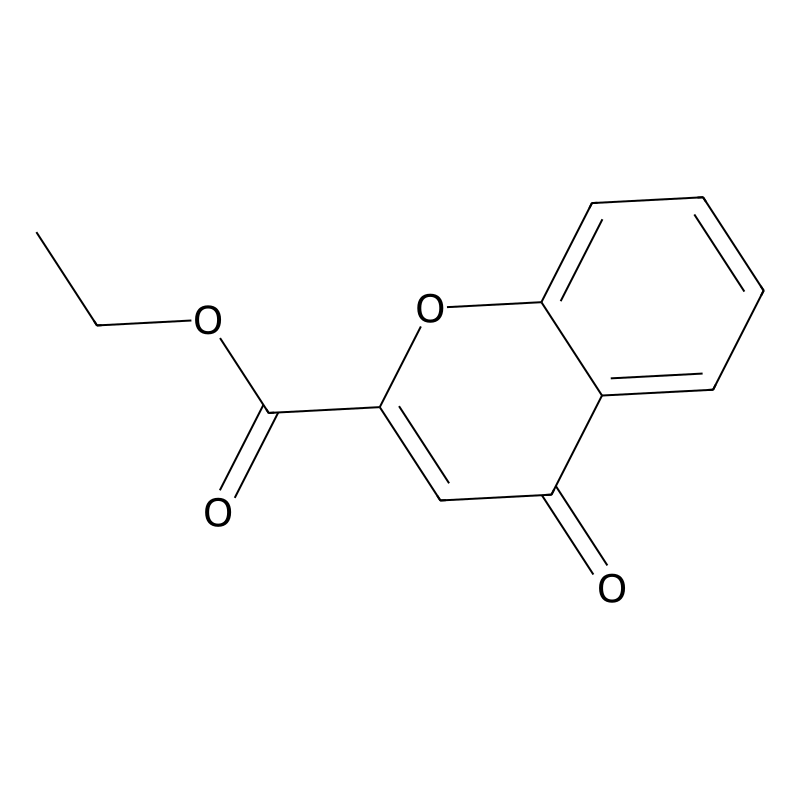Ethyl 4-oxo-4H-chromene-2-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Antioxidant properties: Studies have shown that chromones can scavenge free radicals and protect cells from oxidative damage.
- Antimicrobial activity: Some chromones exhibit antibacterial and antifungal properties.
- Anticancer activity: Certain chromones have demonstrated potential in inhibiting cancer cell growth and proliferation.
- Antioxidant potential: Investigating its ability to scavenge free radicals and protect cells from oxidative stress could be valuable in understanding its potential health benefits.
- Antimicrobial activity: Studying its effects on various bacteria and fungi could lead to the development of novel antimicrobial agents.
- Anticancer properties: Assessing its impact on cancer cell lines could pave the way for further research on its potential as an anti-cancer agent.
Ethyl 4-oxo-4H-chromene-2-carboxylate is an organic compound with the molecular formula C₁₂H₁₀O₄ and a molecular weight of 218.21 g/mol. It is classified as a chromene derivative, characterized by a chromene ring structure that includes a carbonyl group and an ethyl ester functional group. The compound is commonly identified by its CAS number 14736-31-3 and is known for its potential applications in various fields, including pharmaceuticals and materials science .
- Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or amines.
- Esterification: The compound can react with alcohols in the presence of acid catalysts to form new esters.
- Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
These reactions highlight the versatility of ethyl 4-oxo-4H-chromene-2-carboxylate in synthetic organic chemistry.
Research indicates that ethyl 4-oxo-4H-chromene-2-carboxylate exhibits various biological activities, including:
- Antioxidant Properties: The compound has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
- Antimicrobial Activity: Preliminary studies suggest that it possesses antimicrobial properties against certain bacterial strains.
- Enzyme Inhibition: Ethyl 4-oxo-4H-chromene-2-carboxylate has been identified as an inhibitor of specific cytochrome P450 enzymes, such as CYP1A2 and CYP2C19, which are involved in drug metabolism .
The synthesis of ethyl 4-oxo-4H-chromene-2-carboxylate can be achieved through several methods, including:
- Condensation Reactions: One common approach involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, leading to the formation of the chromene structure.python
# Example reaction:# Salicylaldehyde + Ethyl Acetoacetate → Ethyl 4-oxo-4H-chromene-2-carboxylate - Cyclization Reactions: Another method includes cyclization reactions involving phenolic compounds and α,β-unsaturated carbonyl compounds.
These synthetic routes highlight the compound's accessibility for research and industrial applications.
This comparison illustrates how ethyl 4-oxo-4H-chromene-2-carboxylate stands out due to its specific functional groups that confer unique properties and potential applications not found in simpler derivatives.
Studies on the interactions of ethyl 4-oxo-4H-chromene-2-carboxylate with biological systems have revealed significant insights:
- It interacts with cytochrome P450 enzymes, affecting drug metabolism pathways, which is crucial for understanding its pharmacokinetics and potential drug-drug interactions .
- Its antioxidant activity suggests potential protective roles in cellular systems against oxidative damage.
Ethyl 4-oxo-4H-chromene-2-carboxylate shares structural similarities with several other compounds within the chromene family. Notable similar compounds include:
- Ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate
- Contains a hydroxyl group at the fifth position.
- Exhibits enhanced biological activity due to additional functionalization.
- Ethyl 7-hydroxychromone
- A chromone derivative with a hydroxyl group at the seventh position.
- Known for its strong antioxidant properties.
- Chromone
- The parent structure of chromenes; lacks substituents that enhance solubility and reactivity.
Comparison TableCompound Name Unique Features
XLogP3
2.3
Other CAS
14736-31-3
Wikipedia
Ethyl 4-oxo-4H-1-benzopyran-2-carboxylate
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds
| Compound Name | Unique Features |
XLogP3 2.3
Other CAS
14736-31-3
Wikipedia
Ethyl 4-oxo-4H-1-benzopyran-2-carboxylate
Dates
Modify: 2023-08-15
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|
|---|








